5,6-Dipropoxy-1,3-benzothiazol-2-amine
Overview
Description
5,6-Dipropoxy-1,3-benzothiazol-2-amine is a distinctive chemical compound notable for its diverse applications and unique structure. This molecule features a benzothiazole ring system, which is a fused aromatic ring structure combining benzene and thiazole rings, modified with two propoxy groups and an amine substituent . The molecular formula of this compound is C13H18N2O2S, and it has a molecular weight of 266.36 g/mol .
Preparation Methods
The synthesis of 5,6-Dipropoxy-1,3-benzothiazol-2-amine involves the reaction of 5,6-dihydroxy-1,3-benzothiazol-2-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions
Chemical Reactions Analysis
5,6-Dipropoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Scientific Research Applications
5,6-Dipropoxy-1,3-benzothiazol-2-amine is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer effects.
Materials Science: It serves as a versatile intermediate in the synthesis of advanced materials such as organic electronics, specialty polymers, and coatings.
Proteomics Research: The compound is used as a specialty product in proteomics research, aiding in the study of protein structures and functions.
Mechanism of Action
The mechanism of action of 5,6-Dipropoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole core is known for its stability and reactivity, which allows the compound to interact with biological targets effectively. The propoxy groups and the amine group can influence the compound’s interaction with enzymes and receptors, potentially enhancing its efficacy and selectivity as a drug .
Comparison with Similar Compounds
5,6-Dipropoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
6-Ethoxy-1,3-benzothiazol-2-amine: Similar in structure but with an ethoxy group instead of propoxy groups.
5,6-Dimethoxy-1,3-benzothiazol-2-amine: Contains methoxy groups instead of propoxy groups.
5,6-Diethoxy-1,3-benzothiazol-2-amine: Features ethoxy groups at positions 5 and 6.
Properties
IUPAC Name |
5,6-dipropoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-5-16-10-7-9-12(18-13(14)15-9)8-11(10)17-6-4-2/h7-8H,3-6H2,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJHVFZTUYXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)N=C(S2)N)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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